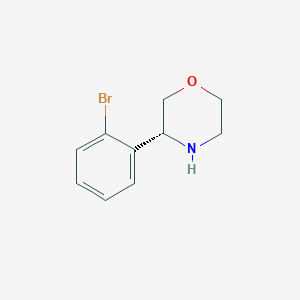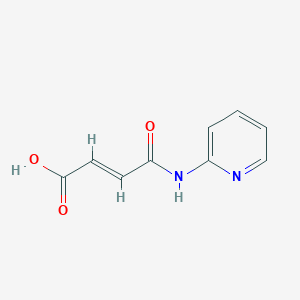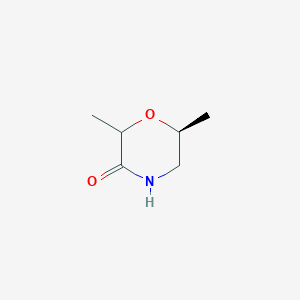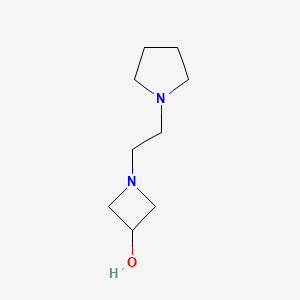
(R)-3-(2-Bromophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2-Bromophenyl)morpholine is an organic compound with the molecular formula C10H12BrNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound contains a bromophenyl group attached to a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Bromophenyl)morpholine typically involves the reaction of 2-bromophenylamine with an epoxide or a similar electrophilic compound. One common method is the reaction of 2-bromophenylamine with ethylene oxide under basic conditions to form the morpholine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Bromophenyl)morpholine may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed. The purification of the final product typically involves recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2-Bromophenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dehalogenated products or fully reduced morpholine derivatives.
Substitution: Substituted phenylmorpholine derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
®-3-(2-Bromophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient. Its chiral nature makes it a candidate for enantioselective drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(2-Bromophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)morpholine: Similar structure but lacks the chiral center.
N-Methyl-2-(4′-bromophenyl)morpholine: Contains a methyl group on the nitrogen atom and a bromine atom on the para position of the phenyl ring.
®-(+)-1-(2-Bromophenyl)ethanol: Contains a hydroxyl group instead of a morpholine ring.
Uniqueness
®-3-(2-Bromophenyl)morpholine is unique due to its chiral nature and the presence of both a bromophenyl group and a morpholine ring. This combination of features allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(3R)-3-(2-bromophenyl)morpholine |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
Clé InChI |
QXECBXQGHZBTIT-JTQLQIEISA-N |
SMILES isomérique |
C1COC[C@H](N1)C2=CC=CC=C2Br |
SMILES canonique |
C1COCC(N1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)







![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)




![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
